molecular formula C19H22N2O2 B5788795 N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide

N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide

Cat. No.: B5788795
M. Wt: 310.4 g/mol
InChI Key: QQJAODIFBHOQDV-UHFFFAOYSA-N
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Description

N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide: is an organic compound with a complex structure that includes an anilino group, an oxoethyl group, and a tert-butylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide typically involves the reaction of 4-tert-butylbenzoic acid with an appropriate aniline derivative under specific conditions. One common method includes the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the anilino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilino derivatives.

Scientific Research Applications

Chemistry: N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for further investigation in medicinal chemistry.

Medicine: The compound’s structure suggests potential applications in the development of therapeutic agents. Its ability to interact with biological targets could lead to the discovery of new drugs for treating various diseases.

Industry: In industrial chemistry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(2-anilino-2-oxoethyl)-2-methoxybenzamide
  • N-(2-anilino-2-oxoethyl)-4-chlorobenzamide
  • 2-[(2-anilino-2-oxoethyl)thio]-N-(2-furylmethyl)acetamide

Comparison: N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties. This makes it distinct from similar compounds like N-(2-anilino-2-oxoethyl)-2-methoxybenzamide, which has a methoxy group instead. The tert-butyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-19(2,3)15-11-9-14(10-12-15)18(23)20-13-17(22)21-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJAODIFBHOQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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